molecular formula C9H20N2 B600168 N-(Piperidin-2-ylmethyl)propan-2-amine CAS No. 114366-16-4

N-(Piperidin-2-ylmethyl)propan-2-amine

Cat. No.: B600168
CAS No.: 114366-16-4
M. Wt: 156.273
InChI Key: PKNXDWVJVJUYCR-UHFFFAOYSA-N
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Description

N-(Piperidin-2-ylmethyl)propan-2-amine is a chemical compound with the molecular formula C9H20N2 . It belongs to a class of amine compounds that are of significant interest in scientific research, particularly in the fields of catalysis and medicinal chemistry. Compounds with structurally similar backbones, featuring a piperidine ring coupled with alkylamine groups, are frequently employed as key organic ligands in the synthesis of metal complexes . For instance, research has demonstrated that analogous ligands, such as N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine, effectively coordinate with palladium(II) ions to form complexes with a distorted tetrahedral geometry . These complexes are valuable tools in organic synthesis due to the central role of palladium in promoting a wide range of organic transformations . In pharmaceutical research, the piperidine scaffold is a privileged structure found in many biologically active molecules. While the specific activity of this compound is not fully documented, structurally related N-(piperidin-3-yl)pyrimidine-5-carboxamides have been explored as renin inhibitors for cardiovascular disease research , and N-phenyl-N-(piperidin-2-yl)propionamide derivatives have been investigated for their potential as opioid receptor ligands . This highlights the versatility of the piperidine core in drug discovery. The mechanism of action for this compound is dependent on its specific research application. In catalytic systems, it functions as a ligand, coordinating to a metal center (such as palladium) through its nitrogen atoms to modulate the electron density and steric environment, thereby influencing the activity and selectivity of the catalyst . In a biological context, related amine compounds can interact with enzymatic targets; for example, some complex amines are known to interact with amine oxidase enzymes . Researchers value this compound for its potential as a versatile building block in the development of novel catalysts and for exploring new pharmacologically active molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(piperidin-2-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-7-9-5-3-4-6-10-9/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNXDWVJVJUYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693577
Record name N-[(Piperidin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114366-16-4
Record name N-[(Piperidin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Piperidin 2 Ylmethyl Propan 2 Amine and Its Analogs

Strategies for Piperidine (B6355638) Ring Construction

The formation of the piperidine ring through intramolecular reactions is a cornerstone of heterocyclic synthesis. This approach involves a precursor molecule that already contains the entire carbon and nitrogen backbone of the target ring. mdpi.com The cyclization is typically initiated by activating specific functional groups, often requiring catalysts or reagents to facilitate the ring-forming C-N or C-C bond formation. mdpi.com Achieving high stereo- and regioselectivity remains a primary challenge in this field. nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization stands out as a powerful strategy where a single molecule undergoes a ring-forming reaction. nih.gov The key advantage is that the atom framework of the cyclic product is pre-organized in the linear starting material. mdpi.com

The oxidative amination of non-activated alkenes provides a direct route to piperidines by functionalizing a double bond while simultaneously forming the N-heterocycle. nih.gov This method can install two new functionalities in one step.

One approach utilizes a gold(I) complex as a catalyst with an iodine(III) oxidizing agent. nih.gov This reaction facilitates the difunctionalization of a double bond, leading to the formation of a substituted piperidine with a new C-N bond and the introduction of an oxygen-containing substituent. nih.gov Another significant advancement is the use of palladium catalysis for this type of transformation, which was previously not known for such aminations. nih.gov Liu et al. developed an enantioselective method using a palladium catalyst with a specially designed pyridine-oxazoline (Pyox) ligand. nih.govacs.org This system achieves a 6-endo aminoacetoxylation of unactivated alkenes, producing chiral β-acetoxylated piperidines with excellent selectivity under mild conditions. acs.org

Catalyst SystemOxidantSubstrate TypeProductKey FeaturesRef
Gold(I) ComplexIodine(III) agentNon-activated alkenesSubstituted piperidinesDifunctionalization of C=C bond nih.gov
Pd(OAc)₂ / Pyox LigandBenzoquinone (BQ)Unactivated alkenesChiral β-acetoxylated piperidinesHigh chemo-, regio-, and enantioselectivity acs.org

Reductive hydroamination combined with a cyclization cascade offers an efficient method for synthesizing piperidines from alkyne-containing substrates. mdpi.com Gharpure and colleagues detailed a synthesis pathway involving a 6-endo-dig reductive hydroamination/cyclization of alkynes. mdpi.com The reaction is initiated by acid-mediated functionalization of the alkyne, which leads to the formation of an enamine and subsequently an iminium ion. This intermediate is then reduced to yield the final piperidine ring. mdpi.com

More recent developments include nickel-hydride (NiH) catalyzed cascade reactions. These systems can activate a wide array of alkynes for hydroamination and cyclization with aminating agents like anthranils, providing structurally diverse quinolines and related heterocycles under mild conditions. rsc.org While not directly forming simple piperidines, this methodology showcases the power of NiH catalysis in alkyne hydroamination/cyclization cascades. rsc.org An electrochemical approach has also been demonstrated for the reductive cascade cyclization of o-alkynylated derivatives, proceeding through a proton-coupled electron transfer mechanism to form saturated amides and amines. nih.gov

MethodCatalyst/MediatorSubstrate TypeIntermediateKey FeaturesRef
Reductive HydroaminationAcid-mediatedAlkynes with tethered amineEnamine/Iminium ionForms piperidine via 6-endo-dig cyclization mdpi.com
NiH-Catalyzed CascadeNi(OAc)₂ / Ligand / SilaneAlkynes and AnthranilsAlkenylnickelMild conditions, broad substrate scope for quinolines rsc.org
Electrochemical CascadeElectrolysis (PCET)o-Alkynylated amidesAmidyl radicalForms isoindolinones via 5-exo-dig cyclization nih.gov

Intramolecular aza-Michael reactions (IMAMR) are a highly effective and straightforward strategy for constructing enantiomerically enriched nitrogen heterocycles. dtic.mil This method involves the nucleophilic addition of an amine to an electron-deficient alkene within the same molecule. dtic.milorganic-chemistry.org

Organocatalysis has been successfully applied to this reaction. For instance, Pozo et al. developed a general protocol using a quinoline-based organocatalyst in combination with trifluoroacetic acid to synthesize a variety of enantiomerically enriched di- and tri-substituted piperidines in good yields. dtic.mil The reaction can be highly diastereoselective as well. A base-induced IMAMR process has been shown to produce 2,6-trans-piperidines with high diastereoselectivity on a large scale. dtic.mil The choice of Michael acceptor is also flexible; while alkenes are common, alkynones can also serve as effective acceptors, often under gold catalysis, to yield unsaturated piperidinones. organic-chemistry.org

Catalyst/ReagentSubstrate TypeProductSelectivityKey FeaturesRef
Quinoline Organocatalyst / TFAN-tethered alkenes2,5- and 2,5,5-substituted piperidinesEnantioselectiveGeneral protocol for enantiomerically enriched piperidines dtic.mil
Base-induced (e.g., DBU)N-tethered alkenes2,6-trans-piperidinesDiastereoselectiveSuitable for large-scale synthesis dtic.mil
Gold(I) CatalystN-tethered alkynonesUnsaturated piperidinones---Effective for alkyne acceptors organic-chemistry.org

A wide variety of metal catalysts are employed to facilitate the intramolecular cyclization to form piperidines, offering unique reactivity and selectivity. mdpi.comnih.gov

Palladium Catalysis: Palladium complexes are versatile catalysts for constructing piperidine rings. While specific aminotrifluoromethanesulfinyloxylation is less common, related palladium-catalyzed oxidative cyclizations are well-established. For example, Pd(II)-catalyzed intramolecular allylic C-H amination is a powerful tool. rsc.org White and colleagues developed a Pd(II)/bis-sulfoxide catalyzed intramolecular allylic C-H amination that provides access to various pharmacologically relevant motifs. youtube.com This method avoids the need for pre-oxidized starting materials. youtube.com Furthermore, palladium-catalyzed intramolecular allylic amination can proceed in a ligand-free manner under certain conditions, offering a simplified and cost-effective synthetic route.

Nickel Catalysis: Nickel-catalyzed reactions have emerged as a cost-effective alternative to palladium. The Zhou group reported a highly enantioselective method for the intramolecular hydroalkenylation of 1,6-dienes using a nickel catalyst and a chiral P-O ligand. mdpi.com This reaction provides a mild and regioselective route to six-membered N-heterocycles. mdpi.comdtic.mil The proposed mechanism involves coordination of the nickel catalyst to the diene, followed by insertion into the double bond to form a stable allylic intermediate that subsequently undergoes cyclization. mdpi.com

Gold(I) Catalysis: Gold(I) complexes are known to activate alkynes and allenes toward nucleophilic attack. mdpi.com You et al. demonstrated a gold-catalyzed intramolecular cyclization/dearomatization of β-naphthol derivatives bearing a terminal alkyne. mdpi.com The gold(I) complex activates the triple bond, enabling a 6-exo-dig cyclization to afford a spironaphthalenone product containing a piperidine-like ring. mdpi.com Gold(I) catalysts are also effective in the cycloisomerization of α-aminoallenes to yield 3-pyrrolines, a related five-membered heterocycle, showcasing their utility in activating unsaturated systems for cyclization.

Metal CatalystLigand/ConditionsReaction TypeSubstrateKey FeaturesRef
Palladium(II)Bis-sulfoxideIntramolecular Allylic C-H AminationAlkenyl aminesStreamlines synthesis by avoiding pre-oxidized substrates youtube.com
Nickel(II)Chiral P-O LigandIntramolecular Hydroalkenylation1,6-ene-dienesHighly enantioselective and regioselective mdpi.comdtic.mil
Gold(I)---Intramolecular Cyclization/Dearomatizationβ-naphthol with terminal alkyneActivates triple bond for 6-exo-dig cyclization mdpi.com

Electrophilic cyclization is a classic and effective strategy for piperidine synthesis. nih.gov This method involves the reaction of an unsaturated amine with an electrophile. The electrophile activates the double or triple bond towards intramolecular nucleophilic attack by the amine nitrogen.

Halogens, particularly iodine, are common electrophiles for this purpose. The iodocyclization of unsaturated N-tosylamides, promoted by the oxidation of potassium iodide (KI) with Oxone, affords N-tosyl iodopiperidines in good yields. This halocyclization typically proceeds with high stereoselectivity. dtic.mil For example, the iodine-mediated cyclization of homoallylamines consistently delivers cis-relative stereochemistry in the resulting heterocycle, which is attributed to the preferred geometry of the transition state involving an iodiranium species. Another example involves using a combination of dimethyl sulfoxide (B87167) (DMSO) and hydrochloric acid (HCl) to generate an electrophilic chloromethyl thiother, which can induce a Prins-type cyclization of a homoallylic amine to yield a 4-chloropiperidine.

Electrophile SourceSubstrate TypeProductKey FeaturesRef
I₂ (from KI/Oxone)Unsaturated N-tosylamidesN-Tosyl iodopiperidinesGood yields, reliable method
I₂Homoallylaminescis-Iodomethyl-azetidines/pyrrolidinesHigh stereoselectivity (cis)
DMSO/HClHomoallylic amines4-ChloropiperidinesPrins-type cyclization
Radical-Mediated C-H Amination/Cyclization

The formation of the piperidine ring can be achieved through advanced radical-mediated processes that involve the intramolecular cyclization of a nitrogen-centered radical onto a C-H bond. mdpi.comnih.gov This strategy leverages a 1,6-hydrogen atom transfer (HAT) to enable the formation of six-membered heterocycles. nih.gov

One approach involves the use of a copper catalyst to generate an N-centered radical from an N-fluoro amide precursor. nih.gov This radical can then undergo a regioselective 1,6-HAT, leading to the formation of a carbon-centered radical at the δ-position, which can be trapped to form a new C-C or C-heteroatom bond, facilitating cyclization into a piperidine derivative. nih.gov For instance, a method developed by Zhang and colleagues enables the asymmetric synthesis of chiral piperidines by interrupting the traditional Hofmann-Löffler-Freytag reaction pathway. nih.gov Their catalytic, enantioselective δ C-H cyanation of acyclic amines uses a chiral copper catalyst to both initiate and terminate the intramolecular HAT via an N-centered radical relay mechanism. nih.gov The resulting δ-amino nitriles are versatile intermediates that can be converted into a range of chiral piperidines. nih.gov

Other methods include cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes and electrolysis-driven C-H bond activation to form the piperidine ring. mdpi.com These radical cyclization methods provide a powerful means to construct the piperidine scaffold from linear amine precursors. mdpi.comnih.gov

Table 1: Examples of Radical-Mediated Piperidine Synthesis

Catalyst/Mediator Starting Material Key Transformation Product Type Ref
Chiral Copper(II) Complex Acyclic N-fluoro amide Enantioselective δ C-H cyanation Chiral δ-amino nitrile (piperidine precursor) nih.gov
Cobalt(II) Complex Linear amino-aldehyde Intramolecular radical cyclization Substituted piperidine mdpi.com
Electrolysis (Anodic C-H activation) Linear amine with electrophilic group Radical cation formation and cyclization Substituted piperidine mdpi.com

Intermolecular Annulation and Cycloaddition Reactions (e.g., [5+1] annulations)

Intermolecular annulation reactions provide an effective route to piperidine scaffolds by combining two or more components to form the ring. nih.gov A notable example is the [5+1] annulation, which constructs the six-membered ring from a five-atom component and a one-atom component. Donohoe and colleagues reported a hydrogen-borrowing [5+1] annulation method catalyzed by an iridium(III) complex. nih.gov The mechanism involves a sequence of hydroxyl oxidation, intermolecular amination, intramolecular amination, and imine reduction, forming two new C-N bonds and enabling the stereoselective synthesis of substituted piperidines. nih.gov

Tunable annulation strategies have also been developed that can be directed toward either pyrrolidine (B122466) or piperidine synthesis from common precursors. nih.govrsc.org By controlling factors such as the halogenating reagent, concentration, and solvent, the reaction pathway can be switched between a radical or polar cyclization process. nih.gov For piperidine synthesis via a [4+2] annulation, an N-centered radical can be generated and coupled with an alkene like styrene. nih.gov The resulting intermediate then undergoes a polar cyclization in a solvent such as hexafluoroisopropanol (HFIP) to yield the piperidine product. nih.gov

Intramolecular Diels-Alder reactions of pyridazinecarbonitriles bearing alkyne side chains also serve as a method for creating fused ring systems that can be precursors to substituted piperidines. mdpi.com

Table 2: Intermolecular Annulation/Cycloaddition for Piperidine Synthesis

Reaction Type Catalyst Reactants Key Features Ref
[5+1] Annulation Iridium(III) Complex Amino alcohol and another amine source Hydrogen-borrowing cascade, stereoselective nih.gov
[4+2] Annulation Visible light / NBS Allylsulfonamide and Styrene Tunable radical-to-polar mechanism nih.gov

Hydrogenation and Reduction of Pyridine (B92270) Precursors

The hydrogenation of pyridine and its derivatives is a direct and widely used method for the synthesis of the piperidine core structure. researchgate.netorganic-chemistry.org This approach involves the saturation of the aromatic pyridine ring to form the corresponding piperidine. researchgate.net The process can be achieved through various catalytic systems and reducing agents, offering a versatile strategy for accessing a wide array of substituted piperidines. organic-chemistry.orgresearchgate.net

Catalytic Hydrogenation (e.g., Rhodium-catalyzed hydrogenation, Palladium-catalyzed hydrogenation, Iridium-catalyzed asymmetric hydrogenation, Ruthenium heterogeneous catalysis, Nickel silicide catalysis)

Catalytic hydrogenation is a cornerstone of piperidine synthesis from pyridine precursors. google.com Different metal catalysts exhibit distinct activities and selectivities.

Rhodium-catalyzed hydrogenation : Rhodium catalysts are highly effective for the hydrogenation of pyridines. nih.gov A carbon-supported rhodium catalyst has been used in the electrocatalytic hydrogenation of pyridine to piperidine at ambient temperature and pressure, achieving quantitative conversion with high yield and current efficiency. nih.govnih.gov Heterogeneous 10% Rh/C has also been shown to catalyze the complete hydrogenation of pyridines at 80 °C in water. organic-chemistry.org

Palladium-catalyzed hydrogenation : Palladium on carbon (Pd/C) is a common catalyst for this transformation. The reduction of pyridine N-oxides to piperidines can be efficiently achieved using ammonium (B1175870) formate (B1220265) as a hydrogen transfer agent in the presence of Pd/C, offering a method that avoids strong acids and harsh conditions. organic-chemistry.org

Iridium-catalyzed asymmetric hydrogenation : For the synthesis of chiral piperidines, iridium catalysts paired with chiral ligands are employed. Cp*Ir complexes with a 2-picolinamide moiety can catalyze the direct reductive amination of ketones to produce primary amines, a related transformation, and chiral bicyclo[3.3.0]octadiene ligands with a rhodium hydroxide (B78521) complex have enabled asymmetric hydrogenation under neutral conditions. organic-chemistry.org

Ruthenium heterogeneous catalysis : Ruthenium catalysts are also effective. A commercially available RuCl₃·xH₂O precatalyst can be used with borane-ammonia for the transfer hydrogenation of pyridines, yielding piperidines in very good yields. organic-chemistry.org

Nickel silicide catalysis : Historically, nickel catalysts were used for pyridine hydrogenation. google.com Modern air-stable nickel catalysts, such as nanoparticles of NiO on charcoal, have been developed for the efficient hydrogenation of various organic compounds, including pyridine derivatives. researchgate.net

Table 3: Catalytic Systems for Pyridine Hydrogenation

Catalyst Reducing Agent/Conditions Substrate Key Features Ref
Rh/C H₂O, 5 atm H₂, 80 °C Pyridines Complete hydrogenation under mild conditions organic-chemistry.org
Rh/C Electrocatalysis, ambient temp. Pyridine High yield (98%) and current efficiency nih.govnih.gov
Pd/C Ammonium formate Pyridine N-oxides High yield, mild conditions organic-chemistry.org
RuCl₃·xH₂O Borane-ammonia (H₃N-BH₃) Pyridines, Quinolines Transfer hydrogenation, good yields organic-chemistry.org
Reductive Amination of Imines (from aldehydes/ketones)

Reductive amination is a powerful method for forming C-N bonds and can be applied to the synthesis of the piperidine ring itself. beilstein-journals.orgnih.gov This typically involves the intramolecular cyclization of a precursor containing both an amine and a carbonyl group (or a group that can be converted to one). For example, the reductive cyclization of amino acetals, which can be prepared via a nitro-Mannich reaction, is a diastereoselective route to substituted piperidines. mdpi.com The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization step. mdpi.com

Another strategy involves a one-pot tandem reaction. For instance, an aldol (B89426) addition-dehydration-conjugate reduction-reductive amination sequence using an achiral amine and a chiral Brønsted acid catalyst can convert 2,6-diketones into cyclohexylamines, which are structurally related to piperidines, with excellent enantioselectivity. organic-chemistry.org

Borenium-Catalyzed Hydrogenation

As an alternative to transition-metal catalysis, metal-free hydrogenation using frustrated Lewis pairs (FLPs) and borenium ions has emerged. acs.orgacs.org Borenium ions, which are strong Lewis acids, can activate H₂ and catalyze the reduction of various substrates. rsc.org Mesoionic carbene-stabilized borenium ions have been shown to efficiently reduce substituted pyridines to piperidines. acs.orgacs.orgnih.gov This reaction is performed in the presence of both a hydrosilane and a hydrogen atmosphere. acs.orgacs.org The hydrosilane plays a crucial role, not only as a reducing agent but also in preventing the catalyst from being deactivated by the product piperidine through adduct formation. acs.orgacs.orgnih.gov This combined use of reducing agents allows for the hydrogenation to proceed under milder conditions than with hydrogen alone. acs.orgacs.org

Approaches for Introducing the N-Substituent (propan-2-amine moiety)

Once the piperidine-2-carbaldehyde (B177073) or a related precursor is formed, the final step is the introduction of the N-substituent, in this case, the propan-2-amine (isopropylamine) group. The most direct and common method for this transformation is reductive amination. organic-chemistry.orgyoutube.comyoutube.com

The process involves two key steps:

Imine Formation : The piperidine-2-carbaldehyde is reacted with isopropylamine (B41738). This reaction typically occurs under slightly acidic conditions (e.g., pH ~5-6) to catalyze the dehydration of the initially formed carbinolamine intermediate, yielding an imine (or the corresponding iminium ion). youtube.com

Reduction : The resulting C=N double bond of the imine is then reduced to a C-N single bond. youtube.com

A "one-pot" procedure is often employed where the aldehyde, amine, and a selective reducing agent are combined. youtube.com A critical requirement for the one-pot reaction is that the reducing agent must be mild enough not to reduce the starting aldehyde but strong enough to reduce the intermediate imine/iminium ion. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose because it is less reactive towards carbonyls at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion. youtube.com Other suitable reducing agents include sodium triacetoxyborohydride (B8407120) (STAB) and various silanes in the presence of a catalyst. organic-chemistry.orgyoutube.com

This versatile reaction allows for the formation of the final N-(Piperidin-2-ylmethyl)propan-2-amine from a piperidine-2-carbaldehyde precursor in a single, efficient step. organic-chemistry.org

Direct Amination Reactions

Direct amination reactions offer a straightforward approach to forming carbon-nitrogen bonds, a critical step in the synthesis of this compound and its analogs. These methods typically involve the reaction of a suitable piperidine precursor with an aminating agent.

One common strategy is the nucleophilic substitution of a leaving group on a piperidine-derived electrophile with isopropylamine. For example, 2-(chloromethyl)piperidine (B3272035) can react with isopropylamine to yield the target compound. The efficiency of this reaction is often influenced by factors such as the nature of the leaving group, solvent, and temperature.

Recent advancements have focused on catalytic systems to facilitate direct amination. For instance, transition metal catalysts, such as those based on palladium or copper, can activate C-H bonds or other functionalities on the piperidine ring for direct coupling with amines. nih.gov While not specifically detailed for this compound, these general methods are applicable to the synthesis of its analogs. A study on zinc(II)-mediated formation of amidines from the nucleophilic addition of amines to nitriles highlights the catalytic potential of metal compounds in activating substrates for amination. rsc.org

ReactantsCatalyst/ReagentsProductNotes
2-(Chloromethyl)piperidine, IsopropylamineBaseThis compoundA direct nucleophilic substitution approach.
Piperidine, Isopropyl-containing electrophileTransition Metal CatalystN-Isopropylpiperidine analogsGeneral strategy for direct C-N bond formation.

Reductive Amination with Isopropyl Aldehyde/Ketone Precursors

Reductive amination is a highly versatile and widely used method for synthesizing amines, including this compound. researchgate.netmasterorganicchemistry.com This two-step, often one-pot, process involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by the reduction of this intermediate to the corresponding amine. masterorganicchemistry.com

To synthesize this compound, piperidine-2-carbaldehyde would be reacted with isopropylamine to form an intermediate imine. This imine is then reduced in situ to the final product. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices. masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is selective for the reduction of imines in the presence of aldehydes. masterorganicchemistry.com

Alternatively, 2-aminomethylpiperidine can be reacted with acetone (B3395972) (an isopropyl ketone precursor) under reductive conditions to yield the target molecule. The choice of reactants allows for the introduction of the isopropyl group at the final stage of the synthesis. This method is advantageous due to its broad substrate scope and the commercial availability of the starting materials. organic-chemistry.org

Amine PrecursorCarbonyl PrecursorReducing AgentProduct
Piperidine-2-carbaldehydeIsopropylamineNaBH3CN, NaBH(OAc)3, or H2/CatalystThis compound
2-AminomethylpiperidineAcetoneNaBH3CN, NaBH(OAc)3, or H2/CatalystThis compound

Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer or diastereomer. Several strategies have been developed to control the stereochemistry during the formation of the piperidine ring and the introduction of its substituents.

Asymmetric Catalysis in Piperidine Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives. snnu.edu.cnnih.gov This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

One notable strategy involves the asymmetric hydrogenation of substituted pyridines. youtube.com Using chiral transition metal catalysts, such as those based on rhodium or iridium, prochiral pyridine precursors can be reduced to chiral piperidines with high enantioselectivity. snnu.edu.cnacs.org For the synthesis of a specific enantiomer of this compound, a suitably substituted pyridine could be hydrogenated in the presence of a chiral catalyst to establish the stereocenter at the 2-position of the piperidine ring.

Another approach is the catalytic asymmetric dearomatization of pyridines, which allows for the synthesis of chiral piperidines from readily available starting materials. nih.gov Furthermore, biocatalytic methods, employing enzymes like transaminases, have been successfully used for the stereoselective synthesis of 2-substituted chiral piperidines. acs.org These enzymes can catalyze the asymmetric transfer of an amino group to a ketone, setting the stage for cyclization into a chiral piperidine. acs.org

Catalytic StrategyCatalyst TypeSubstrateKey Feature
Asymmetric HydrogenationChiral Rhodium or Iridium ComplexesSubstituted PyridinesEnantioselective reduction of the aromatic ring. snnu.edu.cnacs.org
Asymmetric DearomatizationTransition Metal CatalystsActivated PyridinesCreation of chiral piperidines from flat aromatic precursors. nih.gov
BiocatalysisTransaminasesω-chloroketonesEnantiocomplementary synthesis of 2-substituted piperidines. acs.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. This method has been widely applied to the asymmetric synthesis of 2-substituted piperidines. researchgate.net

In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the piperidine ring or the introduction of the side chain at the 2-position. For example, a chiral auxiliary attached to the nitrogen atom of a piperidine precursor can influence the stereoselectivity of an alkylation reaction at the C2 position. The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing the incoming electrophile to attack from the opposite, less hindered face.

While specific examples for the synthesis of this compound using this method are not readily found, the general principles are well-established in the synthesis of related chiral piperidines, such as (-)-pipecoline and (+)-coniine. acs.org

Memory of Chirality Effects

The "memory of chirality" is a fascinating stereochemical phenomenon where the chirality of a starting material is retained in the product, even though the reaction proceeds through a transient, achiral or rapidly racemizing intermediate. nih.govscripps.edu This effect relies on the formation of a conformationally locked intermediate that "remembers" the original stereochemistry. scripps.edu

In the synthesis of piperidine derivatives, memory of chirality can be exploited to create vicinal stereocenters with high diastereo- and enantioselectivity. nih.govresearchgate.net For instance, the intramolecular cyclization of an α-amino ester enolate can proceed through a chiral enolate intermediate that retains its conformational chirality long enough to cyclize with high stereocontrol. nih.gov This strategy has been successfully applied to the synthesis of piperidines with vicinal quaternary-tertiary stereocenters. nih.govresearchgate.net

While a direct application to the synthesis of this compound is not explicitly documented, this principle offers a powerful approach for the asymmetric synthesis of complex piperidine analogs where controlling multiple stereocenters is a challenge.

Green Chemistry Considerations in the Synthesis of Piperidine Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govfigshare.com These considerations are increasingly important in the synthesis of pharmaceuticals and fine chemicals, including piperidine derivatives.

Key green chemistry approaches applicable to the synthesis of compounds like this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents (DES). nih.govresearchgate.net For example, the synthesis of piperidin-4-one derivatives has been demonstrated in a glucose-urea deep eutectic solvent. researchgate.net

Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency, reduce waste, and avoid the use of stoichiometric reagents. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. figshare.com One-pot reactions and tandem processes are examples of strategies that can improve atom economy. nih.gov

Energy Efficiency: Utilizing methods that require less energy, such as microwave-assisted or ultrasound-assisted synthesis. researchgate.net

An efficient and environmentally friendly approach to N-substituted piperidones and piperidines has been developed, presenting significant advantages over classical methods like the Dieckmann condensation. nih.govfigshare.com Such strategies often involve minimizing the number of synthetic steps and purification procedures, thereby reducing waste and resource consumption.

Chemical Reactivity and Derivatization of the N Piperidin 2 Ylmethyl Propan 2 Amine Scaffold

Functional Group Transformations on the Piperidine (B6355638) Ring

The piperidine ring, a six-membered saturated heterocycle, possesses a secondary amine that is a key site for various chemical transformations. Its reactivity is influenced by the steric bulk of the 2-ylmethylpropan-2-amine substituent.

The nitrogen atom within the piperidine ring is nucleophilic and readily undergoes alkylation and acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the molecule's physical and chemical properties.

Alkylation: The secondary amine of the piperidine ring can be alkylated using various alkylating agents, such as alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen's lone pair of electrons attacks the electrophilic carbon of the alkylating agent. The presence of a base is often required to neutralize the acid formed during the reaction. derpharmachemica.com For instance, unprotected arylamines can undergo N-alkylation with ortho-quinone methides in the presence of a pentafluorophenol (B44920) catalyst. acs.org This general principle can be applied to cyclic secondary amines.

Acylation: N-acylation is a common method for protecting the amine or introducing specific functional groups. derpharmachemica.com Acid chlorides and anhydrides are typical acylating agents. derpharmachemica.com The reaction converts the secondary amine into a less basic and less nucleophilic amide. The choice of acylating agent and reaction conditions can be tuned to achieve desired outcomes. derpharmachemica.com Highly selective acylating agents have been developed to differentiate between primary and secondary amines, which underscores the tunability of this reaction type. researchgate.net

Table 1: Examples of Potential Alkylation and Acylation Reactions on the Piperidine Nitrogen

Reaction TypeReagent ClassSpecific Reagent ExampleConditionsExpected Product Class
Alkylation Alkyl HalideMethyl Iodide (CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)N-Methylated Piperidine Derivative
Alkylation Benzyl HalideBenzyl Bromide (BnBr)Base (e.g., NaH), Solvent (e.g., DMF)N-Benzylated Piperidine Derivative
Acylation Acyl ChlorideAcetyl Chloride (CH₃COCl)Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂)N-Acetylated Piperidine (Amide)
Acylation Anhydride (B1165640)Acetic Anhydride ((CH₃CO)₂O)Optional Catalyst (e.g., DMAP), Solvent (e.g., Pyridine)N-Acetylated Piperidine (Amide)
Sulfonylation Sulfonyl Chloridep-Toluenesulfonyl chloride (TsCl)Base (e.g., Pyridine)N-Sulfonylated Piperidine (Sulfonamide)

The piperidine ring can undergo oxidation, particularly at the carbon atoms alpha to the nitrogen. Such reactions can lead to the formation of iminium ions, enamines, or lactams, depending on the oxidant and the substitution pattern on the nitrogen. researchgate.net

For N-acyl piperidines, oxidation can lead to the formation of lactams (cyclic amides). For example, the oxidation of N-acyl piperidines with iron(II)-hydrogen peroxide can yield the corresponding piperidin-2-ones. researchgate.net Similarly, oxidation with molecular oxygen in the presence of certain iron complexes also produces lactams. researchgate.net Hypervalent iodine reagents have also been used for the oxidation of N-protected piperidines, which can proceed via N-acyliminium ion intermediates. nih.gov These intermediates are powerful electrophiles for further synthetic transformations. nih.gov

Table 2: Potential Oxidation Reactions of an N-Acylated Piperidine Derivative

Oxidizing SystemConditionsExpected Product TypeReference
Iron(II)-Hydrogen PeroxideAqueous Acetonitrile (B52724)Piperidin-2-one (Lactam) researchgate.net
Iron Complex / Molecular OxygenAqueous Pyridine (B92270)Piperidin-2-one (Lactam) researchgate.net
Diacetoxyiodobenzene / TMSBrDichloromethane (B109758)α-Brominated Piperidine nih.gov
Iodosobenzene / TMSN₃Dichloromethane, -40 to -25 °Cα-Azido Piperidine nih.gov

Ring-Opening Reactions: While the piperidine ring is generally stable, it can undergo ring-opening reactions under specific conditions. These reactions often require activation, for instance, by the N-substituent. For N-alkyl pyrrolidines and piperidines, treatment with chloroformates can lead to ring-opening, yielding chlorobutyl carbamates, although the reaction pathway is highly dependent on the N-substituent. researchgate.net Photochemical methods, such as visible light-mediated photooxidation in the presence of a photosensitizer, can also induce oxidative cleavage of the piperidine ring. researchgate.net

Ring-Closure Reactions: While not a reaction of the N-(Piperidin-2-ylmethyl)propan-2-amine scaffold itself, the principles of piperidine ring formation are relevant for understanding its synthesis and potential intramolecular derivatizations. Piperidine rings are commonly synthesized via intramolecular cyclization of suitable acyclic precursors. nih.gov Methods include reductive amination, metal-catalyzed cyclization, and various annulation strategies. nih.govrsc.org For example, a three-component Mannich-type reaction can be used to build polyfunctional piperidine structures, which can then undergo further cyclization to form bicyclic systems like quinolizidines. rsc.org

Reactivity of the Isopropyl Amine Moiety

The exocyclic N-(propan-2-yl)methanamine portion of the molecule contains a secondary amine and an isopropyl group, both of which have distinct reactivities.

The secondary amine in the side chain is a prime site for derivatization, similar to the piperidine nitrogen. It readily participates in reactions typical of simple alkyl amines, such as alkylation, acylation, and sulfonylation. wikipedia.org Derivatization is a common strategy in analytical chemistry to improve the properties of amine-containing molecules for techniques like HPLC or GC-MS. iu.edunih.gov

Common derivatization reactions include:

Acylation: Reaction with acylating agents like trifluoroacetic anhydride (TFAA) replaces the amine hydrogen with an acyl group, forming a stable amide. iu.edu

Sulfonylation: Reagents such as 2-naphthalenesulfonyl chloride (NSCl) react with secondary amines to form sulfonamides, which can be useful for chromatographic analysis. nih.gov

Alkylation: The secondary amine can be converted to a tertiary amine using alkylating agents, though this can be less controlled than acylation and may lead to quaternization. wikipedia.org

Reaction with Carbamates: Reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) are used for pre-column derivatization in HPLC-MS analysis of amines. nih.gov

The steric hindrance from the adjacent isopropyl group can influence the rate and feasibility of these reactions compared to less hindered secondary amines.

Table 3: Examples of Derivatization Reactions for the Secondary Amine Moiety

Reaction TypeReagent ClassSpecific Reagent ExampleProduct Class
Acylation Acylating AgentTrifluoroacetic anhydride (TFAA)Trifluoroacetamide
Acylation Acylating AgentFluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Carbamate
Sulfonylation Sulfonylating AgentDansyl chlorideSulfonamide
Alkylation Alkylating AgentDimethylformamide-dimethyl acetal (B89532) (DMF-DMA)Dimethylaminomethylene derivative
Carbamoylation Carbamoylating Agent3-aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS)Pyridyl-carbamoyl derivative

Direct chemical transformation of the isopropyl group itself is challenging due to the strength and non-polarity of its C-H and C-C bonds. Most reactions targeting this moiety proceed via the adjacent amine functionality.

One notable transformation is the enzymatic conversion of isopropylamine (B41738). In biochemical contexts, ω-transaminases can utilize isopropylamine as an amine donor. rsc.org This reaction results in the formation of acetone (B3395972) as a byproduct, effectively transforming the isopropyl amine moiety into a ketone. This process is particularly useful in asymmetric synthesis for driving reaction equilibria towards the desired amine product. rsc.org While this is a reaction of the parent isopropylamine, it demonstrates a potential biotransformation pathway for the isopropyl amine fragment of the target molecule.

The steric bulk of the isopropyl group is a key feature, influencing the reactivity of the secondary amine it is attached to. This steric hindrance can reduce the amine's reactivity towards electrophilic substitution.

Formation of Salts and Co-crystals

The basic nature of the two amine groups in this compound makes it a prime candidate for the formation of salts and co-crystals. As an amine, it can readily react with acids in acid-base reactions to form salts. evitachem.com This process involves the protonation of one or both nitrogen atoms by an acid, resulting in the formation of a cationic piperidinium (B107235) or ammonium (B1175870) species and the corresponding anion from the acid.

Common inorganic acids used for this purpose include hydrochloric acid, sulfuric acid, and nitric acid, while organic acids such as acetic acid, benzoic acid, and tartaric acid can also be employed. google.com The resulting salts often exhibit altered physicochemical properties compared to the free base, such as increased aqueous solubility and improved crystalline characteristics, which are advantageous in various applications.

Co-crystal Formation

Beyond simple salt formation, the scaffold can be utilized in crystal engineering to form co-crystals. A co-crystal is a multi-component crystalline structure where the components are held together by non-covalent interactions, primarily hydrogen bonding. google.commdpi.com In the case of this compound, the two amine groups can act as hydrogen bond donors, while the nitrogen atoms themselves can act as hydrogen bond acceptors.

This allows for the formation of structured crystalline materials with a "co-crystal former," a second molecule chosen to interact via these non-covalent forces. Co-crystal formers are typically neutral compounds and can include a wide range of molecules, such as carboxylic acids (e.g., benzoic acid), amides (e.g., nicotinamide), or other compounds capable of participating in hydrogen bonding networks. mdpi.com The formation of co-crystals can significantly modify properties like solubility, stability, and melting point. google.com The specific ratio of the active molecule to the co-crystal former can be stoichiometric or non-stoichiometric. google.com

Table 1: Potential Co-crystal Formers and Interactions

Co-crystal Former Type Example Potential Interaction with Scaffold
Carboxylic Acid Benzoic Acid Hydrogen bonding between the acid's carboxyl group and the amine groups of the scaffold.
Amide Isonicotinamide Hydrogen bonding between the amide N-H or carbonyl group and the scaffold's amine groups. mdpi.com

Complexation Chemistry and Ligand Formation (e.g., with metal ions like Zn(II), Pd(II), Cd(II))

The this compound molecule is an effective chelating ligand due to the presence of two nitrogen donor atoms. It can act as a bidentate N,N'-ligand, coordinating to a single metal center through the nitrogen of the piperidine ring and the nitrogen of the propan-2-amine side chain. This chelation forms a stable five-membered ring with the metal ion, a common and favored conformation in coordination chemistry.

The ability of piperidine-containing molecules to act as ligands for various metal ions, including Zn(II) and Pd(II), is well-documented. nih.govrsc.org The resulting metal complexes often exhibit distinct geometries and chemical properties determined by the metal ion's coordination preferences.

Complexation with Palladium(II)

Palladium(II) complexes are of significant interest in catalysis and materials science. Pd(II) ions typically favor a square-planar coordination geometry. When reacting with bidentate N,N'-ligands like this compound, a general reaction can be represented as:

[PdX₄]²⁻ + L → [PdLCl₂] + 2X⁻ + 2Cl⁻ (where L is the bidentate ligand and X is a labile ligand like acetonitrile)

Research on analogous systems shows that N,N'-bidentate ligands react with palladium precursors like [Pd(CH₃CN)₂Cl₂] to form stable complexes. researchgate.net In these complexes, the two nitrogen atoms of the ligand and two chloride ions coordinate to the palladium center, resulting in a distorted square planar geometry. nih.govresearchgate.net The steric and electronic properties of the substituents on the nitrogen atoms can influence the stability and reactivity of the resulting complex. nih.gov

Table 2: Characteristics of Analogous Pd(II) Complexes with Bidentate Amine Ligands

Ligand Metal Precursor Resulting Complex Coordination Geometry Reference
N-methyl-N-(pyridin-2-ylmethyl)aniline [Pd(CH₃CN)₂Cl₂] [LPdCl₂] Distorted Square Planar researchgate.net
1,4-bis(2-hydroxylethyl)piperazine Pd(II) source [LPdCl₂] Distorted Square Planar nih.gov

Complexation with Zinc(II) and Cadmium(II)

Zinc(II) is a d¹⁰ metal ion that typically forms tetrahedral or, less commonly, octahedral complexes. The reaction of a piperidine-based amine ligand with a zinc salt, such as Zn(NO₃)₂ or ZnCl₂, can lead to the formation of a tetrahedral complex. For example, studies on 2-(piperidin-1-yl)ethylamine with a zinc(II) source resulted in a mononuclear complex with a distorted tetrahedral geometry, where the zinc atom is coordinated by the two nitrogen atoms of the ligand and two anionic ligands (e.g., thiocyanate). nih.gov The catalytic activity of zinc(II) has also been exploited to mediate reactions involving piperidine derivatives. rsc.org

Cadmium(II), being in the same group as zinc, shares some coordination chemistry characteristics but is a larger ion. It can also form complexes with piperidine-based ligands. Studies on similar pyridine- and amine-containing ligands have shown the successful synthesis of Cd(II) complexes, often with chloride or bromide as co-ligands. researchgate.net The precise structure of these complexes would depend on the stoichiometry and reaction conditions employed.

Spectroscopic and Advanced Analytical Characterization of N Piperidin 2 Ylmethyl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For N-(Piperidin-2-ylmethyl)propan-2-amine, the spectrum reveals distinct signals corresponding to the protons of the piperidine (B6355638) ring, the isopropyl group, and the linking methylene (B1212753) group. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic chemical shifts.

The isopropyl group's six equivalent methyl protons appear as a doublet, due to coupling with the single methine proton. The piperidine ring protons typically show complex multiplets in the aliphatic region. The two protons of the methylene bridge connecting the two amine functions appear as a multiplet. The protons on the two nitrogen atoms are also observable.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in CDCl₃

Protons Chemical Shift (δ, ppm) Multiplicity Number of Protons
Isopropyl CH(CH₃)₂ ~1.05 Doublet (d) 6H
Piperidine ring CH₂ ~2.45–2.60 Multiplet (m) 4H

Note: Data is based on reported values and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on analogous structures such as piperidine and propan-2-amine. np-mrd.orgnp-mrd.org The spectrum would show distinct peaks for the two methyl carbons of the isopropyl group, the isopropyl methine carbon, the methylene bridge carbon, and the five carbons of the piperidine ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Isopropyl CH(CH₃)₂ ~22-24
Isopropyl CH(CH₃)₂ ~48-50
Methylene bridge CH₂ ~55-58
Piperidine C2 ~58-62
Piperidine C3, C5 ~25-30
Piperidine C4 ~23-26

Note: These are predicted values based on the analysis of similar chemical structures.

2D NMR experiments provide correlational data that helps piece together the molecular structure by showing which atoms are connected through bonds.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the isopropyl CH proton and the two methyl groups' protons. It would also map the connectivity of the protons within the piperidine ring, showing which protons are adjacent to one another. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. sdsu.edu It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H NMR spectrum. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. This information is valuable for determining the stereochemistry and preferred conformation of the molecule, particularly the orientation of the substituent on the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₉H₂₀N₂. chemscene.com

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₂₀N₂), the theoretical monoisotopic mass is 156.1626 Da. HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield an m/z value extremely close to 157.1705, confirming the molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of 156. The fragmentation is dominated by cleavage at bonds adjacent to the nitrogen atoms (alpha-cleavage), which stabilizes the resulting positive charge.

Key predicted fragment ions include:

m/z 113: Resulting from the loss of an isopropyl radical (•CH(CH₃)₂), a common fragmentation for isopropylamines.

m/z 84: Corresponding to the piperidinyl-methyl cation, [C₅H₁₀NCH₂]⁺, formed by cleavage of the C-N bond of the propan-2-amine moiety.

m/z 72: From the cleavage of the bond between the piperidine ring and the methylene bridge, resulting in the [CH₂NHCH(CH₃)₂]⁺ ion.

m/z 44: A prominent peak characteristic of isopropylamines, corresponding to the [CH₃CHNH₂]⁺ ion, formed through alpha-cleavage. docbrown.info

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value Possible Fragment Ion
156 [C₉H₂₀N₂]⁺ (Molecular Ion)
113 [M - CH(CH₃)₂]⁺
84 [C₅H₁₀NCH₂]⁺
72 [CH₂NHCH(CH₃)₂]⁺

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. wpmucdn.com

The IR spectrum of this compound, which is a secondary amine, would display several characteristic absorption bands.

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹. A reported value places this stretch at 3280 cm⁻¹. docbrown.info As a secondary amine, it should show a single peak in this region. wpmucdn.com

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching of C-H bonds in the aliphatic piperidine ring and isopropyl group. docbrown.info

N-H Bend: An absorption of variable intensity appears in the 1550-1650 cm⁻¹ region, corresponding to the N-H bending vibration. spectroscopyonline.com

C-N Stretch: The stretching vibration of the carbon-nitrogen bonds is typically found in the fingerprint region, between 1020-1250 cm⁻¹. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H Stretch 3280 - 3500
C-H (aliphatic) Stretch 2850 - 2960
N-H Bend (Scissoring) 1550 - 1650

X-ray Crystallography of Solid Forms and Derivatives

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. This technique provides definitive information on bond lengths, bond angles, and crystal packing. As of the current body of scientific literature, specific X-ray crystallographic data for the solid form of this compound or its common derivatives has not been published.

The molecule possesses considerable conformational flexibility due to the piperidine ring, which typically adopts a chair conformation, and the rotatable bonds of the N-isopropylmethylamine side chain. A crystallographic study would be invaluable to determine the preferred conformation in the solid state, including the equatorial or axial orientation of the side chain on the piperidine ring and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal lattice. For related piperidine derivatives, such studies have been crucial in understanding structure-activity relationships. nih.gov

Chromatographic Methods

Chromatography is essential for the separation, identification, and quantification of this compound from reaction mixtures, synthetic by-products, or biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection would have low sensitivity. Therefore, derivatization with a UV-active or fluorescent tag is often required for sensitive detection. frontiersin.org Alternatively, detection methods such as Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) can be employed.

Reversed-phase HPLC is the most common mode used for amines. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. The addition of an amine modifier, such as triethylamine (B128534) (TEA), or using a column specifically designed for basic compounds is often necessary to prevent peak tailing caused by the interaction of the basic amine groups with residual silanols on the silica (B1680970) support.

Table 1: Illustrative HPLC Method Parameters

ParameterValue
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (low sensitivity) or Post-derivatization
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. This compound is sufficiently volatile for GC analysis. The primary challenge in the GC analysis of amines is their high polarity, which can lead to poor peak shape and adsorption on the column.

To overcome this, a base-deactivated column or a specialized column for amines, such as the Agilent J&W CP-Volamine, is recommended. researchgate.net These columns have a stationary phase designed to minimize interactions with basic compounds, resulting in symmetrical peaks. The sample is typically dissolved in a non-protic solvent like chloroform or dichloromethane (B109758) before injection. swgdrug.org

Table 2: Representative GC Method Parameters

ParameterValue
Column Capillary Column for Amines (e.g., 30 m x 0.32 mm, 5.0 µm film)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C
Injection Mode Split (e.g., 20:1)

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple chromatographic separation with mass spectrometry, provide structural information, enabling definitive identification of the compound and its impurities.

LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for analyzing this compound. It combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry. Electrospray ionization (ESI) in positive ion mode is highly effective for amines, as the basic nitrogen atoms are readily protonated. The resulting mass spectrum would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 157.2. LC-MS is particularly useful for detecting and identifying low-level by-products or degradation products from synthesis. For trace-level quantification in complex matrices like plasma, derivatization may be employed to enhance ionization efficiency and chromatographic retention. rug.nl

GC-MS: Gas Chromatography-Mass Spectrometry is also highly effective. Following GC separation, the compound is ionized, typically by Electron Impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and library matching. The fragmentation of this compound would likely involve cleavage of the C-C bond between the piperidine ring and the methylene group, and alpha-cleavage adjacent to the nitrogen atoms. Derivatization, for instance with trifluoroacetic anhydride (B1165640), can be used to improve chromatographic performance and yield characteristic mass fragments for sensitive detection in complex samples. researchgate.net

Physicochemical Characterization

Potentiometric Titration for Basicity (pKa) Determination

The basicity of a molecule is a critical physicochemical property, quantified by the pKa value of its conjugate acid. alfa-chemistry.com For this compound, which contains two basic nitrogen atoms (one secondary amine in the piperidine ring and one secondary amine in the side chain), there will be two distinct pKa values. Potentiometric titration is the standard method for determining these values. uregina.ca

The procedure involves dissolving a precise amount of the compound in water and titrating it with a standardized strong acid, such as hydrochloric acid (HCl). The pH of the solution is monitored with a calibrated pH electrode as the acid is added. The two equivalence points on the resulting titration curve correspond to the protonation of the two amine groups. The pKa values are determined from the pH at the half-equivalence points.

Given the structures of the constituent amines, the pKa values can be estimated. The piperidine nitrogen is expected to have a pKa value similar to that of piperidine itself (~11.2), while the isopropylamine (B41738) nitrogen's basicity will be comparable to isopropylamine (~10.6). The exact values for this compound will be influenced by the electronic effects of the substituents on each other.

Table 3: Predicted pKa Values and Contributing Moieties

ParameterPredicted ValueContributing Moiety
pKa1 ~11.2Piperidine Ring Nitrogen
pKa2 ~10.6Propan-2-amine Nitrogen

Chirality and Optical Activity Measurements (e.g., Circular Dichroism)

The molecular structure of this compound possesses a chiral center, rendering it a subject of interest for stereochemical analysis. A comprehensive review of existing scientific literature indicates a lack of specific published experimental data on the circular dichroism (CD) or other optical activity measurements for this particular compound. However, based on its structural properties, a theoretical framework for its chiroptical characteristics can be established.

The chirality of this compound originates from the carbon atom at the 2-position of the piperidine ring. This carbon is a stereocenter as it is bonded to four different substituents: the nitrogen atom within the piperidine ring, a hydrogen atom, the rest of the piperidine ring, and the methyl(propan-2-amine) group. Consequently, the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-N-(Piperidin-2-ylmethyl)propan-2-amine and (S)-N-(Piperidin-2-ylmethyl)propan-2-amine.

In principle, these enantiomers will rotate plane-polarized light to an equal extent but in opposite directions. purdue.edu The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates light counter-clockwise is levorotatory (-). purdue.edu To experimentally determine the specific rotation of each enantiomer, a resolution of the racemic mixture would first be necessary. Techniques such as chiral chromatography are often employed for the separation of enantiomers of piperidine derivatives. capes.gov.br

Once isolated, each enantiomer's optical activity could be characterized using polarimetry to measure the specific rotation. Furthermore, circular dichroism (CD) spectroscopy would be a powerful technique to investigate the differential absorption of left and right circularly polarized light. acs.org For chiral amines and piperidine derivatives, CD spectroscopy can provide detailed information about the absolute configuration and conformational features of the molecule in solution. rsc.orgnih.gov The resulting CD spectrum for each enantiomer would be a mirror image of the other. While the principles are well-established for similar chiral amines and piperidine-containing compounds, specific CD spectral data for this compound are not available in the reviewed literature. rsc.orgnsf.gov

Given the absence of experimental data, the following table outlines the theoretical chiroptical properties that would be expected upon measurement of the separated enantiomers of this compound.

Table 1: Theoretical Chiroptical Properties of this compound Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
Specific Rotation ([α]) Expected to have a specific, non-zero value (+ or -)Expected to have a specific, non-zero value of equal magnitude and opposite sign to the (R)-enantiomer
Circular Dichroism (CD) Spectrum Expected to exhibit characteristic Cotton effectsExpected to exhibit mirror-image Cotton effects compared to the (R)-enantiomer

Computational and Theoretical Chemistry of N Piperidin 2 Ylmethyl Propan 2 Amine

Molecular Modeling and Simulations

Molecular modeling and simulations offer a dynamic perspective on the conformational landscape and intermolecular interactions of N-(Piperidin-2-ylmethyl)propan-2-amine.

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can elucidate its conformational preferences and flexibility in various environments. A typical MD simulation protocol would involve placing the molecule in a solvent box, often water to mimic physiological conditions, and solving Newton's equations of motion for all atoms in the system over a specified time, typically in the nanosecond to microsecond range. researchgate.net

Recent studies on other piperidine (B6355638) derivatives have successfully employed MD simulations to understand their structural stability and interactions. researchgate.net For instance, simulations of piperidine-based compounds have revealed key conformational behaviors, including the analysis of root-mean-square deviation (RMSD) to assess structural stability over time. researchgate.net In the context of this compound, MD simulations would be crucial to understand the orientation of the propan-2-amine substituent relative to the piperidine ring and how this is influenced by solvent interactions. The flexibility of the methylene (B1212753) bridge and the rotational freedom of the isopropyl group are key dynamic features that can be explored. nih.gov

The piperidine ring is known for its conformational flexibility, primarily adopting a chair conformation. However, the presence of substituents can lead to other low-energy conformers, such as twist-boat forms. researchgate.net For this compound, the substituent at the 2-position can exist in either an axial or equatorial orientation. The interplay between these conformations and the rotation of the side chain creates a complex potential energy surface.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and related properties of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. inonu.edu.tr For this compound, DFT calculations can be used to optimize the molecular geometry and to compute various electronic properties. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)). inonu.edu.trrsc.org

DFT studies on similar piperidine derivatives have provided insights into their reactivity and stability through the analysis of frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap. inonu.edu.tr The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding potential intermolecular interactions. researchgate.net For this compound, the nitrogen atoms of the piperidine ring and the propan-2-amine moiety are expected to be key sites for such interactions.

DFT calculations can also be used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) spectra. A known IR spectrum for this compound shows characteristic peaks at 3280 cm⁻¹ (N-H stretch) and 1450 cm⁻¹ (C-N bend), which could be correlated with calculated vibrational modes.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra. The reported ¹H NMR spectrum for this compound in CDCl₃ shows a doublet at 1.05 ppm for the six protons of the isopropyl group, a multiplet between 2.45-2.60 ppm for four piperidine protons, and a singlet at 3.10 ppm for the two protons of the methylene bridge. Theoretical calculations would aim to reproduce these chemical shifts and aid in the assignment of signals to specific protons in the molecule.

In Silico Prediction of Chemical Properties

A variety of computational tools are available to predict the physicochemical and pharmacokinetic properties of molecules, which is a critical step in early-stage drug discovery. nih.gov For this compound, several key properties have been predicted using such methods.

These in silico predictions provide a preliminary assessment of the molecule's drug-like characteristics. For example, the topological polar surface area (TPSA) is a good indicator of a molecule's ability to permeate cell membranes. The predicted LogP value suggests a moderate lipophilicity. The number of hydrogen bond donors and acceptors is important for understanding potential interactions with biological targets. chemscene.com While these are predictions, they offer valuable guidance for the design of future experiments.

Table of Predicted Physicochemical Properties for this compound

PropertyPredicted ValueSource
Topological Polar Surface Area (TPSA)24.06 Ų chemscene.com
Partition Coefficient (LogP)1.1265 chemscene.com
Hydrogen Bond Acceptors2 chemscene.com
Hydrogen Bond Donors2 chemscene.com
Rotatable Bonds3 chemscene.com

Ligand-Target Interaction Prediction and Docking Studies

Computational docking simulations are a cornerstone in predicting the binding affinity and mode of a ligand, such as this compound, to a macromolecular target. These in silico techniques are crucial for understanding the intermolecular interactions that govern the ligand-receptor recognition process.

The initial step in docking studies involves the identification and characterization of the binding site on the target protein. For piperidine derivatives, which are known to interact with a wide array of biological targets, the nature of the binding pocket is paramount. Computational tools can predict the most probable protein targets for a given compound. clinmedkaz.org For instance, studies on various piperidine-containing molecules have identified their potential to interact with enzymes, receptors, and ion channels. clinmedkaz.org

The binding site is typically a pocket or groove on the surface of the protein. Its characterization involves analyzing its volume, shape, and the physicochemical properties of its constituent amino acid residues. For a molecule like this compound, the flexible piperidine ring and the propan-2-amine side chain would seek a binding site that can accommodate its specific conformation. The basic nitrogen atoms in the piperidine ring and the secondary amine are capable of acting as hydrogen bond acceptors and donors, respectively, which is a key feature in binding site recognition.

In studies of related benzamide (B126) derivatives containing a piperidine moiety, molecular docking was used to predict the ligand's conformation within the active site of a receptor. mdpi.com This process helps in understanding how the compound fits and interacts with the target.

Once the ligand is docked into the binding site, the specific interaction modes can be analyzed. These non-covalent interactions are critical for the stability of the ligand-receptor complex. For this compound, the primary modes of interaction are predicted to be:

Hydrogen Bonding: The nitrogen atoms of the piperidine ring and the secondary amine are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, aspartic acid, glutamic acid) in the binding site. nih.gov The hydrogen on the secondary amine can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atoms can act as acceptors.

A molecular docking study on new benzamide derivatives highlighted the formation of multiple hydrogen bonds with amino acid residues like SER 438 and ASP 437 as a key stabilizing factor. mdpi.com Similarly, in a study of multifunctional pyridines targeting sigma receptors, hydrogen bonding with Glu172 and Asp126 was found to be crucial for stabilizing the compounds in the active site. nih.gov

Table 1: Predicted Interaction Modes for this compound

Interaction Type Moiety Involved Potential Interacting Residues
Hydrogen Bond Donor Secondary Amine (N-H) Aspartic Acid, Glutamic Acid, Serine
Hydrogen Bond Acceptor Piperidine Nitrogen, Secondary Amine Nitrogen Serine, Threonine, Asparagine, Glutamine
Hydrophobic Interactions Piperidine Ring, Isopropyl Group Leucine, Isoleucine, Valine, Phenylalanine
van der Waals Forces Entire Molecule All nearby residues

Structure-Activity Relationship (SAR) Elucidation using Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods have become indispensable in elucidating these relationships, allowing for the rational design of more effective molecules.

QSAR models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A computational study on furan-pyrazole piperidine derivatives developed QSAR models to predict their inhibitory activity against Akt1 and their antiproliferative effects. nih.gov The models were built using 3D and 2D autocorrelation descriptors selected by a genetic algorithm, and multiple linear regression was used to establish the correlation. nih.gov The robustness and predictive ability of these models were validated internally and externally, demonstrating their utility in predicting the activity of new compounds. nih.gov For this compound, a similar approach could be employed to predict its activity based on a set of synthesized and tested analogues.

Table 2: Key Parameters in a Representative QSAR Study of Piperidine Derivatives

Parameter Description Example Value Range
r² (Coefficient of Determination) Indicates the goodness of fit of the model. 0.742-0.832 nih.gov
Q²LOO (Leave-one-out cross-validation coefficient) Measures the predictive ability of the model. 0.684-0.796 nih.gov
RMSE (Root Mean Square Error) Represents the standard deviation of the residuals (prediction errors). 0.247-0.299 nih.gov
F (F-statistic) Indicates the statistical significance of the model. 32.283-57.578 nih.gov

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model represents the key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

For a series of compounds related to this compound, a pharmacophore model could be generated based on their known activities. This model would highlight the critical distances and spatial relationships between the piperidine ring, the secondary amine, and the isopropyl group. This approach was utilized in a collaborative virtual screening effort to investigate an imidazo[1,2-a]pyridine (B132010) hit series, where understanding the pharmacophore allowed for further optimization of the chemical series. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method is much faster and more cost-effective than traditional high-throughput screening.

Ligand-based virtual screening, which uses the structure of a known active compound as a template, is a common approach. nih.gov In several studies, collaborative virtual screening has been successfully employed to identify novel hits from proprietary compound collections. nih.govnih.govacs.org For this compound, if it were identified as a hit compound, its structure could be used as a query to screen large databases for structurally similar molecules with potentially improved activity or pharmacokinetic properties. This was demonstrated in the identification of a 2-aryl-4-aminoquinazoline series with efficacy against Trypanosoma cruzi. nih.govacs.org

Mechanistic and Molecular Level Biological Investigations of Piperidine Based Amine Scaffolds Strictly Pre Clinical/in Vitro Focus

Molecular Target Identification and Engagement

The piperidine (B6355638) moiety is a common structural feature in ligands designed to interact with a diverse range of biological targets, including enzymes, receptors, and other proteins. nih.govclinmedkaz.org Its ability to be readily functionalized allows for the fine-tuning of binding affinity and selectivity.

Enzyme Inhibition Studies (e.g., Cholinesterase and Monoamine Oxidase Inhibition, Kinase Inhibition, Deubiquitinase Inhibition, Reductase Inhibition)

Piperidine-based compounds have been extensively evaluated as inhibitors of various enzyme families.

Cholinesterase and Monoamine Oxidase Inhibition

The piperidine scaffold is a key component in the design of inhibitors for enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govacs.org For instance, a series of piperidine derivatives were synthesized and found to possess dual inhibitory action against both AChE and the aggregation of beta-amyloid peptide (Aβ), which are key pathological hallmarks of Alzheimer's disease. nih.gov In these studies, specific derivatives showed high inhibitory potency and selectivity for AChE, while others were more selective for BChE. nih.gov Molecular docking models suggest that substituents on the piperidine ring can form crucial interactions, such as pi-pi stacking with aromatic residues like Trp84 in the active site gorge of AChE. nih.gov Similarly, other research has focused on developing dual inhibitors of cholinesterases and monoamine oxidases (MAO), where the piperidine ring is essential for activity. nih.gov The substitution pattern on the piperidine ring and its attached functional groups are critical for MAO inhibitory effects, with some derivatives showing selective and potent inhibition of MAO-B. nih.gov

Kinase Inhibition

Piperidine scaffolds are integral to the design of kinase inhibitors, which are crucial in cancer therapy. The piperidine ring can be incorporated into larger molecular structures to target the ATP-binding site of kinases like cyclin-dependent kinase 2 (CDK2) and p38α mitogen-activated protein kinase (p38α MAPK). acs.orgnih.gov For example, novel benzofuran (B130515) derivatives featuring a piperazine (B1678402) moiety (a related six-membered heterocycle) were designed as type II CDK2 inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. nih.gov In the development of dual BChE and p38α MAPK inhibitors, a 3-(methoxymethyl)piperidine (B37864) group was shown to extend toward the catalytic triad (B1167595) of BChE, while other parts of the molecule interact with the DFG pocket of p38α MAPK. acs.org The flexibility and substitution potential of the piperidine ring allow it to be used in creating MTDLs (multitarget-directed ligands) that can simultaneously address different pathological pathways. acs.org

Reductase Inhibition

Piperidine derivatives have been identified as inhibitors of various reductase enzymes. In one study, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized and tested for their ability to inhibit steroid 5α-reductase isozymes 1 and 2. nih.gov These compounds displayed a wide range of inhibitory potencies, with some showing strong and selective inhibition of the type 2 isozyme with IC50 values in the nanomolar range. nih.gov Another area of investigation is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. nih.gov A series of 4-piperidine-based thiosemicarbazones exhibited potent in vitro inhibitory activity against DHFR, with IC50 values in the micromolar range. nih.gov The nitrogen atom within the piperidine ring is thought to be important for forming hydrogen bonds with key amino acid residues in the enzyme's active site. nih.gov

The table below summarizes the in vitro inhibitory activities of selected piperidine derivatives against various reductase enzymes.

Compound ClassEnzyme TargetCompound ExampleIC50 ValueSource
N-substituted piperidine-4-(benzylidene-4-carboxylic acids)Steroid 5α-reductase type 2 (human)Compound 760 nM nih.gov
N-substituted piperidine-4-(benzylidene-4-carboxylic acids)Steroid 5α-reductase type 2 (rat)Compound 780 nM nih.gov
N-substituted piperidine-4-(benzylidene-4-carboxylic acids)Steroid 5α-reductase type 1 (rat)Compound 90.54 µM nih.gov
4-piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)Compound 5p13.70 µM nih.gov

Receptor Binding and Modulation (e.g., Histamine (B1213489) H3 Receptor Ligands, Sigma Receptor Ligands, Opioid Receptor Ligands, Nociceptin (B549756) Opioid Receptor Ligands)

The piperidine scaffold is a cornerstone in the development of ligands for various G protein-coupled receptors (GPCRs) and other receptor types.

Histamine H3 and Sigma Receptor Ligands

A significant body of research has focused on piperidine-based derivatives as dual-acting ligands for the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R). The piperidine moiety has been identified as a critical structural feature for achieving high affinity at both of these targets. koreamed.org In comparative studies, replacing a piperidine ring with a piperazine nucleus in a ligand's structure often leads to a significant drop in affinity for the σ1R, highlighting the importance of the piperidine core for this dual activity. koreamed.org Researchers have designed and synthesized series of these dual-target ligands, achieving nanomolar binding affinities for both human H3R and rat σ1R. koreamed.org Molecular modeling studies suggest that the protonated piperidine ring engages in essential salt bridge interactions within the binding pockets of these receptors. koreamed.org

The table below presents binding affinities for representative piperidine-based dual H3R/σ1R ligands.

CompoundhH3R Ki (nM)σ1R Ki (nM)σ2R Ki (nM)Source
Compound 57.703.6411.2 koreamed.org
Compound 1110.34.0974.0 koreamed.org
Compound 1269.03.3029.0 koreamed.org

Opioid and Nociceptin Opioid Receptor Ligands

Piperidine derivatives are central to the structure of many opioid receptor ligands. For example, fentanyl and its analogs are potent µ-opioid receptor (µOR) agonists built around a piperidine core. Structure-based design has led to the creation of bitopic ligands that interact with both the primary (orthosteric) binding pocket and a secondary (allosteric) site on the µOR. Cryo-electron microscopy has confirmed that the piperidine ring nitrogen atom of these ligands forms a direct interaction with key residues like D147 in the orthosteric pocket. Furthermore, piperidine scaffolds have been used to develop ligands with mixed µ-opioid receptor agonist and δ-opioid receptor antagonist profiles. researchgate.net

The nociceptin opioid peptide (NOP) receptor, the fourth member of the opioid receptor family, is another important target for piperidine-based compounds. nih.govnih.gov Preclinical research has explored NOP agonists for various potential therapeutic applications. nih.gov Structure-activity relationship (SAR) studies on NOP-selective scaffolds, such as those based on piperidin-4-yl-1,3-dihydroindol-2-one, have been conducted to develop bifunctional ligands that also act on the µOR, aiming to create novel analgesics. nih.gov

Protein-Protein Interaction Modulation (e.g., NLRP3 inflammasome inhibition)

Piperidine-based scaffolds are being investigated for their ability to modulate protein-protein interactions, a key mechanism in cellular signaling. A notable example is the inhibition of the NLRP3 inflammasome. mdpi.comnih.gov The NLRP3 inflammasome is a multi-protein complex involved in the innate immune response, and its aberrant activation is linked to numerous inflammatory diseases. nih.govfrontiersin.org Upon activation, NLRP3 oligomerizes, recruits the adaptor protein ASC, and activates caspase-1, leading to inflammatory cytokine release and a form of cell death called pyroptosis. mdpi.comnih.gov

Several small molecule inhibitors of the NLRP3 inflammasome incorporate piperidine or related heterocyclic scaffolds. These inhibitors can act directly on the NLRP3 protein, binding to specific domains like the Walker B motif to prevent the conformational changes and ATP hydrolysis required for inflammasome assembly and activation. mdpi.com For example, the inhibitor MCC950 has been shown to directly bind to NLRP3, keeping it in an inactive state. mdpi.com Another inhibitor, CY-09, directly targets the ATP binding motif of NLRP3's NACHT domain, thereby inhibiting its ATPase activity and suppressing inflammasome activation. nih.gov

Elucidation of Mechanism of Action at Cellular and Molecular Levels

Understanding how piperidine-based compounds exert their effects at a cellular level is crucial for their development as therapeutic agents. This involves studying their impact on cellular pathways and developing specific assays to profile their activity.

Cellular Pathway Modulation (e.g., cell cycle arrest, anti-pyroptotic activity)

Cell Cycle Arrest

Piperidine and its derivatives have been shown to modulate cellular pathways that control cell proliferation, often leading to cell cycle arrest in cancer cells. researchgate.netnih.gov For example, piperine (B192125), a natural alkaloid containing a piperidine ring, can induce cell cycle arrest at the G1 or G2/M phase in various cancer cell lines, including colorectal and oral squamous carcinoma cells. nih.govnih.gov In DLD-1 colorectal cancer cells, piperine treatment led to a significant accumulation of cells in the G1 phase. nih.gov Another piperidine derivative, 2-amino-4-(1-piperidine) pyridine (B92270), was found to arrest colon cancer cells in the G0/G1 phase, thereby inhibiting their progression into the S phase and halting proliferation. nih.gov The fungal metabolite viriditoxin, which docking simulations suggest can bind to β-tubulin, induces G2/M cell cycle arrest in A549 human lung cancer cells, ultimately leading to apoptosis. koreamed.org

Anti-pyroptotic Activity

As direct inhibitors of the NLRP3 inflammasome, certain piperidine-containing compounds exhibit anti-pyroptotic activity. nih.gov Pyroptosis is a pro-inflammatory form of programmed cell death initiated by inflammasomes. nih.gov By blocking the activation of caspase-1, which is responsible for cleaving gasdermin D to form pores in the cell membrane, NLRP3 inhibitors prevent the lytic cell death and the release of inflammatory cytokines like IL-1β and IL-18. mdpi.comnih.gov The ability of compounds like MCC950 to attenuate macrophage inflammation and pyroptosis has been demonstrated in preclinical models. nih.gov

Biochemical Assay Development for Activity Profiling

A variety of in vitro biochemical and cell-based assays are employed to characterize the activity of piperidine-based amine scaffolds. The choice of assay depends on the specific biological target and the desired endpoint.

Enzyme Inhibition Assays: To determine the potency of enzyme inhibitors, IC50 values are typically measured. For cholinesterases, this is often done using a spectrophotometric method that measures the breakdown of a substrate like acetylthiocholine. nih.gov For reductase enzymes like DHFR, inhibitory activity can be assessed by monitoring the decrease in the rate of NADPH oxidation spectrophotometrically. nih.gov For kinase inhibition, assays often measure the phosphorylation of a substrate, which can be quantified using methods like fluorescence polarization or radiometric assays. nih.gov

Receptor Binding Assays: The affinity of a ligand for its receptor is commonly determined using competitive radioligand binding assays. researchgate.net In these assays, the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The results are used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity. koreamed.org

Cell-Based Assays: To assess the effect of compounds on cellular pathways, various cell-based assays are used. Cell viability can be measured using the MTT assay, which quantifies metabolic activity. nih.gov Cell cycle distribution is analyzed by staining cells with a fluorescent DNA-binding dye like propidium (B1200493) iodide, followed by flow cytometry. nih.gov The induction of apoptosis can be detected using an Annexin V/PI binding assay. koreamed.org For NLRP3 inflammasome activity, the release of IL-1β from cultured immune cells (like macrophages) into the supernatant is often measured using an ELISA (Enzyme-Linked Immunosorbent Assay). frontiersin.org

Structure-Activity Relationship (SAR) Studies (Experimental In Vitro)

The biological activity of piperidine-based amine scaffolds is intricately linked to their molecular structure. In vitro experimental studies have systematically explored how modifications to the piperidine ring, the nature of the amine moiety, and the compound's stereochemistry influence interactions with biological targets.

Impact of Piperidine Ring Substitutions on Activity

Substitutions on the piperidine ring have a profound effect on the biological activity of N-(Piperidin-2-ylmethyl)propan-2-amine and related analogs. The position, nature, and size of these substituents can alter the molecule's steric and electronic properties, thereby influencing its binding affinity and selectivity for various biological targets.

For instance, in studies of σ1 receptor ligands, the substituent on the piperidine nitrogen is critical. N-methylpiperidine derivatives demonstrate high affinity for the σ1 receptor, whereas compounds with a proton (secondary amine), a tosyl group, or an ethyl group at this position exhibit significantly lower affinity. nih.gov This suggests that a small, lipophilic group on the piperidine nitrogen is favorable for this specific interaction.

The position of substitution on the ring is also a key determinant of activity. Studies on monoamine oxidase (MAO) inhibitors have shown that para-substitution on the piperidine ring is generally preferred over meta-substitution. acs.org Furthermore, the introduction of specific functional groups can enhance activity; for example, adding a hydroxyl group to the piperidine ring has been found to increase the MAO inhibitory effect. acs.org A 4-methyl substituent on the piperidine ring has been specifically linked to high MAO-B inhibition. acs.org The positional isomerism between substituents at the 2- versus the 4-position of the piperidine ring directly impacts the molecule's steric and electronic profile, which can lead to differences in physical properties and biological activity.

Table 1: Effect of Piperidine N-Substituent on σ1 Receptor Affinity

N-Substituent σ1 Receptor Affinity Reference
Methyl High nih.gov
Ethyl Considerably Lower nih.gov
Tosyl Considerably Lower nih.gov
H (proton) Considerably Lower nih.gov

Role of the Amine Moiety in Ligand-Target Interactions

The amine moiety is a crucial pharmacophoric element, playing a central role in how these ligands interact with their biological targets. The basic nitrogen atom of the piperidine ring and the secondary amine in the side chain can participate in several key non-covalent interactions.

The basicity of the amine is fundamental for receptor binding, particularly for targets like the sigma receptors (S1R/S2R). rsc.org The protonated, positively charged nitrogen atom can form a strong ionic interaction with negatively charged amino acid residues, such as glutamic acid (Glu172), in the receptor's binding pocket. rsc.org This electrostatic interaction is often essential for anchoring the ligand to its target.

Beyond ionic interactions, the amine group can engage in other significant binding events. These include hydrogen bonding and cation-π interactions. acs.org In the latter, the positively charged amine interacts favorably with the electron-rich face of aromatic amino acid residues like tryptophan (Trp89 or Trp82). rsc.orgacs.org The specific nature of these interactions—whether ionic, hydrogen bonding, or cation-π—is dictated by the three-dimensional architecture of the binding site. rsc.org The loss of basicity in the nitrogen atom has been shown in some cases to not significantly impact affinity for D2/D3 receptors, suggesting that direct ionic interaction may not be critical for all targets. nih.gov

Stereochemical Effects on Biological Activity

Stereochemistry plays a critical role in the biological activity of chiral piperidine derivatives. Since biological targets like receptors and enzymes are themselves chiral, they often exhibit stereoselective binding, meaning they interact differently with different enantiomers or diastereomers of a ligand.

Enantiomers of the same compound can display markedly different biological activities. For example, in a series of D2 and D3 dopamine (B1211576) receptor ligands, the (-)-enantiomer showed significantly higher binding affinity at both receptors compared to its corresponding (+)-enantiomer. nih.gov This highlights that the specific three-dimensional arrangement of atoms is crucial for optimal interaction with the receptor's binding site.

The conformational arrangement of the piperidine ring and its substituents is also vital. The synthesis of piperidin-4-one derivatives has demonstrated that the stereochemical configuration—the specific spatial arrangement of atoms—has a direct effect on the antibacterial, antifungal, and anthelmintic activities of the compounds. nih.gov Synthetic methods that achieve stereoselective hydrogenation can produce specific cis-configured piperidines, allowing for the investigation of how defined spatial arrangements impact biological function. mdpi.com

Table 2: Differential Activity of Enantiomers at Dopamine Receptors

Enantiomer D2 Receptor Kᵢ (nM) D3 Receptor Kᵢ (nM) Reference
(-)-10e 47.5 0.57 nih.gov
(+)-10e 113 3.73 nih.gov

Protein Binding and Interaction Studies (e.g., with serum albumin)

The interaction of potential drug compounds with plasma proteins, particularly human serum albumin (HSA), is a critical factor influencing their pharmacokinetic profile. HSA is the most abundant protein in blood plasma and can act as a carrier for many therapeutic agents, affecting their distribution and availability. researchgate.netnih.gov

Studies on the binding of various compounds to HSA have identified two primary drug-binding sites, known as Sudlow's site I and site II. researchgate.net Molecular docking and spectroscopic studies of metal complexes have shown that they often bind primarily to subdomain IIA, in or near Sudlow's site I. researchgate.netnih.gov Key amino acid residues at the entrance of this site, such as Lysine (Lys199) and Arginine (Arg218), are frequently involved in the binding interaction. researchgate.netnih.gov

The degree of protein binding can have significant consequences. For highly protein-bound drugs, even small changes in binding can lead to a large increase in the concentration of the unbound, pharmacologically active drug. nih.gov For example, in patients with liver disease, diminished levels of albumin can lead to a higher free fraction of a drug like risperidone, potentially enhancing its pharmacological effect. nih.gov The binding of compounds to HSA can also prevent the precipitation of poorly water-soluble molecules in aqueous solutions. researchgate.net Fluorescence studies have demonstrated that the binding of ligands to HSA can alter the protein's secondary and tertiary structure. researchgate.net

In Vitro Permeation Studies (e.g., Blood-Brain Barrier permeation in vitro/computational)

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a prerequisite for therapeutic activity. The BBB is a highly selective barrier that protects the brain, and predicting a compound's ability to permeate it is a major challenge in drug development. nih.govnih.gov A variety of in vitro and computational models have been developed to screen for BBB permeability early in the preclinical phase. mdpi.com

In vitro models often use cultured brain microvascular endothelial cells (BMECs) grown on a permeable support in a Transwell system. nih.govmdpi.com Advanced models utilize human induced pluripotent stem cells (iPSCs) to generate BMECs (iBMECs), which can form a tight barrier (indicated by high transendothelial electrical resistance, or TEER, values) and express key influx and efflux transporters. nih.gov These iPSC-derived BBB models have shown a high correlation with in vivo human BBB permeability. nih.gov Studies with piperine and its analogs have used various in vitro BBB models, including those with immortalized human cells and primary animal cells, to determine permeability coefficients. nih.gov

Computational, or in silico, models complement these experimental methods. Quantitative structure-activity relationship (QSAR) models can predict BBB permeability based on a compound's physicochemical properties. mdpi.comnih.gov Key descriptors that influence passive diffusion across the BBB include lipophilicity (logP), molecular weight, the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). mdpi.com Generally, good brain permeation is associated with lower TPSA values, often suggested to be below 90 Ų. mdpi.com

Table 3: Common In Vitro and Computational Approaches for BBB Permeation

Method Description Key Parameters Measured/Calculated Reference
In Vitro Cell Models Endothelial cells (e.g., iBMECs) cultured on a permeable membrane. Permeability coefficient (Pe), Transendothelial Electrical Resistance (TEER), Efflux ratios. nih.govmdpi.comnih.gov
PAMPA Parallel Artificial Membrane Permeability Assay. Effective permeability (Pe). ajchem-a.com
Computational (QSAR) Quantitative Structure-Activity Relationship models. logBB (brain/blood concentration ratio), based on descriptors like logP, MW, TPSA, H-bonds. mdpi.comnih.gov

Potential Applications of N Piperidin 2 Ylmethyl Propan 2 Amine and Its Derivatives As Chemical Tools

As Chemical Intermediates in Complex Organic Synthesis

The utility of piperidine (B6355638) derivatives as building blocks for the synthesis of more complex molecules is well-established. mdpi.com The structural motif of 2-(aminomethyl)piperidine (B33004), the parent structure of N-(Piperidin-2-ylmethyl)propan-2-amine, is a key intermediate in the preparation of a wide array of functional molecules and pharmaceuticals. chemimpex.com

Derivatives of 2-(aminomethyl)piperidine are employed in the construction of compounds targeting neurological disorders and have shown promise in the development of anticancer agents. chemimpex.com The synthesis of these complex molecules often involves leveraging the reactivity of the amine functionalities. For instance, the primary or secondary amine can be readily functionalized through reactions such as acylation, alkylation, and reductive amination to introduce further complexity and tailor the properties of the final product. mdpi.com

One common synthetic strategy involves the reductive amination of piperidine-2-carbaldehyde (B177073) with an appropriate amine, such as propan-2-amine, in the presence of a selective reducing agent like sodium cyanoborohydride, to yield the target N-substituted (piperidin-2-ylmethyl)amine. Another approach is the alkylation of piperidine-2-methanamine with an alkyl halide, for example, isopropyl bromide, in the presence of a base. These methods provide access to a library of derivatives that can be used in further synthetic steps.

The piperidine ring itself can be formed through various cyclization strategies, including intramolecular hydroamination and reductive amination cascades, which allow for the stereocontrolled synthesis of substituted piperidines. mdpi.com These methods are crucial for preparing enantiomerically pure piperidine intermediates, which are often required for biologically active molecules. The table below summarizes some synthetic methods used to produce piperidine-based intermediates.

Reaction Type Substrates Key Reagents/Catalysts Product Type Reference
Reductive AminationPiperidine-2-carbaldehyde, Propan-2-amineSodium cyanoborohydrideN-alkyl-(piperidin-2-ylmethyl)amine
AlkylationPiperidine-2-methanamine, Isopropyl bromidePotassium carbonateN-alkyl-(piperidin-2-ylmethyl)amine
Mannich ReactionPiperidine, Formaldehyde, Ammonium (B1175870) chloridePiperidine-2-methanamine
Reductive HydroaminationAlkynyl enaminesAcidSubstituted piperidines mdpi.com
Intramolecular Reductive Aminationϖ-amino fatty acidsIron complex, PhenylsilanePiperidines mdpi.com

These intermediates serve as versatile scaffolds for creating diverse molecular architectures, highlighting the fundamental importance of compounds like this compound in synthetic organic chemistry.

As Ligands in Catalysis (e.g., for polymerization reactions)

The diamine structure inherent to this compound and its derivatives makes them excellent candidates for use as ligands in coordination chemistry and catalysis. The two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring that can influence the metal's catalytic activity and selectivity.

Derivatives of 2-(aminomethyl)piperidine have been synthesized and complexed with various metals to be tested for their efficacy in the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable polymer of significant commercial interest. rsc.orgbohrium.com The stereochemistry of the ligand can be used to control the stereochemistry of the resulting polymer, leading to either isotactic or heterotactic PLA. bohrium.com For example, C2-symmetric piperazine-based diamines, which are structurally related to the piperidine diamines, have been shown to catalyze the enantioselective addition of dialkylzincs to aldehydes. researchgate.net

Zinc(II) complexes with piperidine derivatives have been explored for their catalytic activity. rsc.org While simple zinc salts can act as Lewis acid catalysts, coordination with more intricate ligands like piperidine-based diamines can enhance their catalytic properties. These complexes have been shown to facilitate C-N bond formation, such as in the addition of amines to nitriles to form amidines. rsc.org The steric and electronic properties of the substituents on the piperidine ring and the amine nitrogen can be tuned to optimize the catalyst's performance for a specific reaction. rsc.org

The table below provides examples of catalytic applications involving piperidine-based ligands.

Catalyst System Reaction Type Product Key Findings Reference
Metal complexes with 2-(aminomethyl)piperidine based ligandsRing-Opening Polymerization of rac-lactidePolylactic Acid (PLA)Ligand structure influences polymer stereochemistry. bohrium.com
Zinc(II) with piperidine derivativesNucleophilic addition of amines to nitrilesAmidinesZn(II) species catalyze the reaction; ligand nature affects product formation. rsc.org
Copper(II) with C2-symmetric diamineEnantioselective Henry reactionβ-hydroxy nitroalkanesHigh yields and excellent enantiomeric excesses were achieved. researchgate.net

The ability of these ligands to create a specific chiral environment around a metal center is crucial for asymmetric catalysis, a field that seeks to produce single enantiomers of chiral molecules, a common requirement for pharmaceuticals.

As Probes for Biological Systems and Molecular Imaging (pre-clinical)

The chelation properties of this compound derivatives are also being explored for the development of probes for biological systems, particularly for molecular imaging applications like Magnetic Resonance Imaging (MRI). Contrast agents for MRI often consist of a paramagnetic metal ion, such as manganese(II) (Mn(II)), held by a chelating ligand.

Researchers have developed pentadentate ligands built on the 2-aminomethylpiperidine scaffold for the complexation of Mn(II). mdpi.com These ligands are designed to form stable and kinetically inert complexes with the metal ion, which is a critical requirement to prevent the release of toxic free metal ions in a biological system. One such ligand, AMPTA (2-(Aminomethyl)piperidine-N,N',N'-triacetate), was synthesized from (R)-pipecolinic acid and shown to form a stable, monohydrated Mn(II) complex. mdpi.com The relaxivity of these complexes, a measure of their effectiveness as MRI contrast agents, was found to be comparable to that of commercially used agents like [Mn(EDTA)]2-. mdpi.com

The design of these ligands can be modified to tune their properties. For example, replacing an acetate (B1210297) arm with a 2-hydroxybenzyl group can enhance the stability of the complex due to the strong electron-donating nature of the phenolate (B1203915) group. mdpi.com The semi-rigid piperidine backbone helps to pre-organize the ligand for metal binding, contributing to the stability of the resulting complex.

Ligand Metal Ion Application Key Property Reference
AMPTA (based on 2-aminomethylpiperidine)Mn(II)MRI Contrast AgentForms a stable, monohydrated complex with good relaxivity. mdpi.com
AMPDA-HB (based on 2-aminomethylpiperidine)Mn(II)MRI Contrast AgentPhenolate group enhances binding effectiveness. mdpi.com
Piperidine derivativesHistamine (B1213489) H3/Sigma-1 Receptor LigandsThe piperidine moiety is a critical structural element for dual activity. nih.gov

Furthermore, piperidine derivatives have been identified as high-affinity ligands for various receptors in the central nervous system, such as histamine H3 and sigma-1 receptors. nih.gov This suggests their potential use as probes to study these biological targets or as lead structures for the development of therapeutics for conditions like neuropathic pain. nih.gov

In Materials Science and Polymer Chemistry

The contributions of piperidine-based compounds extend into materials science and polymer chemistry, where they can be used to create new polymers or modify the properties of existing ones. chemimpex.com The diamine functionality of this compound and its analogs allows them to act as monomers or cross-linking agents in polymerization reactions.

For instance, 2-(aminomethyl)piperidine is utilized in the formulation of specialty polymers, where it can enhance properties such as flexibility and strength. chemimpex.com It is also used in the production of polymer additives and surfactants. chemimpex.com The ability of these amines to engage in reactions like polycondensation and polyaddition with suitable co-monomers (e.g., diacids, diisocyanates) opens up avenues for creating a wide range of polymeric materials with tailored properties.

As discussed in the catalysis section, ligands based on 2-aminomethyl piperidine are instrumental in the ring-opening polymerization of lactide, which is a key process in producing biodegradable polyesters. bohrium.com The choice of the ligand not only catalyzes the reaction but also influences the microstructure and, consequently, the physical properties (e.g., melting point, crystallinity, degradation rate) of the final polymer. This control is essential for tailoring the material for specific applications, from packaging to biomedical devices.

The incorporation of the piperidine moiety into a polymer backbone can impart specific characteristics, such as altered thermal stability, solubility, and basicity, which can be advantageous for creating functional materials like ion-exchange resins or gas-separation membranes.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. nih.gov A primary challenge for future research is the development of synthetic pathways that are not only efficient but also environmentally benign.

Key areas of focus include:

Catalyst Innovation: The design of novel catalysts is crucial. For instance, heterogeneous cobalt catalysts based on titanium nanoparticles have enabled the acid-free hydrogenation of pyridines to piperidines in water, a green solvent. nih.gov Similarly, the development of a surface single-atom alloy (SSAA) catalyst (Ru₁CoNP/HAP) has facilitated a one-pot transformation of the bio-based platform chemical furfural (B47365) directly into piperidine, representing a significant leap in sustainable production. nih.gov

Green Reaction Conditions: Moving away from harsh conditions and hazardous reagents is a priority. Research into multicomponent reactions (MCRs) offers a streamlined approach to building complex piperidine scaffolds in a single step, often under ambient temperature. nih.gov The use of water as a solvent not only reduces environmental impact but can also prevent the racemization of enantioenriched substrates in certain stereoselective syntheses. nih.gov In other areas of chemistry, efforts to replace hazardous reagents, such as replacing piperidine itself in solid-phase peptide synthesis with greener alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA), highlight the broader trend towards sustainable processes that can be applied to piperidine synthesis. rsc.org

Renewable Feedstocks: A major goal is to reduce reliance on fossil fuels. The synthesis of piperidines from biomass, as demonstrated with furfural, is a promising avenue that could lead to more sustainable and economically viable production methods for fine chemicals and pharmaceuticals. nih.gov

Synthetic Strategy Key Features Sustainability Advantage Reference(s)
Heterogeneous CatalysisUse of novel cobalt or ruthenium catalysts.Acid-free conditions, use of water as solvent, high yields. nih.govnih.gov
Multicomponent ReactionsOne-pot synthesis of polyfunctionalized piperidines.Reduced number of steps, ambient temperature, atom economy. nih.gov
Biomass ValorizationConversion of furfural to piperidine.Use of renewable feedstocks, reduction of fossil fuel reliance. nih.gov
Green Solvents/ReagentsUse of water; replacement of hazardous chemicals.Reduced environmental impact and improved safety. nih.govrsc.org

Exploration of Novel Chemical Transformations of the Scaffold

Beyond improving existing synthetic methods, a significant area of future research lies in discovering new ways to chemically modify the piperidine scaffold to access novel chemical space. The ability to functionalize the piperidine ring in previously inaccessible ways can lead to compounds with unique three-dimensional shapes and improved drug-like properties. acs.orgresearchgate.net

Future research will likely focus on:

C-H Functionalization: Direct C-H bond functionalization is a powerful tool for modifying the piperidine core without the need for pre-installed functional groups. While significant progress has been made in the C-H functionalization of pyrrolidines and piperidines, challenges remain, especially concerning regioselectivity and the development of catalysts that can overcome the potential for catalyst inhibition by the nitrogen atom. nih.gov

Dearomatization Strategies: The conversion of flat, aromatic precursors like pyridines into complex, three-dimensional piperidine structures through dearomatization is a key area of interest. researchgate.net These reactions provide access to a wealth of structural diversity that is highly valued in medicinal chemistry.

Radical-Mediated Cyclizations: The use of radical chemistry offers unique pathways for ring construction. Methods involving radical intramolecular cyclization of amino-aldehydes or 1,6-hydrogen atom transfer enable the synthesis of substituted piperidines under mild conditions. nih.govmdpi.com

Scaffold-Based Library Synthesis: Advanced transformation methods are being applied to generate diverse libraries of compounds for drug discovery. For example, DNA-conjugated piperidone intermediates have been subjected to divergent transformations to create multiple privileged scaffolds, such as 4-aminopiperidines and fused pyrimidines, for DNA-encoded libraries. acs.org

Advancements in Stereocontrol during Synthesis

Many of the biological activities of piperidine derivatives are dependent on their specific three-dimensional arrangement, or stereochemistry. Therefore, controlling the stereochemical outcome of synthetic reactions is a critical challenge. enamine.net

Key future directions include:

Asymmetric Catalysis: The development of new chiral catalysts and ligands is essential for producing single-enantiomer piperidine compounds. Chemo-enzymatic methods, which combine chemical synthesis with highly selective biocatalysts, are particularly promising. For example, a one-pot cascade using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.org

Diastereoselective Synthesis: For piperidines with multiple substituents, controlling the relative stereochemistry (e.g., cis vs. trans) is crucial. Strategies include substrate-controlled methods, where existing stereocenters direct the formation of new ones, and catalyst-controlled methods, such as the diastereoselective hydrogenation of pyridines using specific ruthenium or iridium catalysts. nih.govmdpi.com Researchers have also developed methods for the epimerization of piperidine isomers, allowing access to different diastereomers from a common intermediate by carefully choosing the N-protecting group and reaction conditions. nih.govrsc.org

Stereodivergent Synthesis: A significant goal is the ability to produce any desired stereoisomer of a complex piperidine from a common starting material. This has been achieved for certain systems, such as the stereodivergent synthesis of 2,3,5,6-tetrasubstituted piperidines using sequential Michael-type conjugate additions. elsevierpure.com

Stereocontrol Method Description Key Advantage Reference(s)
Chemo-enzymatic CascadeCombines chemical steps with highly stereoselective enzymes.Access to highly stereo-enriched piperidines under benign conditions. acs.org
Asymmetric HydrogenationUse of chiral transition metal catalysts (e.g., Iridium) with pyridinium (B92312) salts.High enantioselectivity for producing chiral piperidines. mdpi.com
Diastereoselective EpimerizationConversion of one diastereomer (e.g., cis) to another (trans) under thermodynamic control.Provides access to less-favored isomers from a common precursor. nih.govrsc.org
Stereodivergent SynthesisSequential reactions allowing for the synthesis of multiple stereoisomers.Comprehensive exploration of stereochemical space for structure-activity relationship studies. elsevierpure.com

Integration of Advanced Computational Methods for Predictive Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the design of molecules with desired properties before they are synthesized in the lab. For piperidine derivatives, these methods can accelerate the discovery process and reduce the costs associated with experimental screening. elsevierpure.comnih.gov

Future research will increasingly integrate:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of piperidine derivatives with their biological activity. By developing statistically sound models, researchers can predict the activity of virtual libraries of compounds and prioritize the most promising candidates for synthesis. elsevierpure.comresearchgate.net

Molecular Docking and Dynamics: These techniques are used to simulate how a piperidine-based ligand binds to its biological target (e.g., a protein receptor or enzyme). nih.gov This provides crucial insights into the key interactions that determine binding affinity and selectivity, guiding the rational design of more potent and specific molecules. For example, docking and molecular dynamics have been used to design piperidine-based inhibitors of targets in Alzheimer's disease and to understand the binding of ligands to sigma receptors. nih.govnih.gov

In Silico Target Prediction: Web-based tools can predict the likely biological targets and pharmacological effects of novel piperidine compounds based on their chemical structure. clinmedkaz.org This allows researchers to identify potential new applications for existing scaffolds and to anticipate potential off-target effects early in the design process.

Discovery of Undiscovered Molecular Targets and Mechanistic Insights

While piperidine derivatives are known to interact with a wide range of biological targets, there is a continuous search for new targets to address unmet medical needs. clinmedkaz.org Understanding the precise mechanism by which these compounds exert their effects is equally important for developing safer and more effective drugs.

Future research will focus on:

Target Identification: Screening campaigns of piperidine libraries against various biological targets remain a fruitful approach for discovering new hits. nih.gov Computational tools can aid this process by predicting potential targets for a given scaffold, which can then be validated experimentally. clinmedkaz.org

Dual-Targeting and Polypharmacology: There is growing interest in designing single molecules that can modulate multiple targets simultaneously. This approach can be particularly effective for complex diseases. For example, piperidine derivatives have been developed as dual-targeting ligands for the histamine (B1213489) H₃ and sigma-1 receptors for potential use in pain management. nih.gov

Mechanistic Elucidation: Detailed structural and functional studies are needed to understand how piperidine compounds interact with their targets at a molecular level. For instance, high-resolution crystal structures of piperidine-based CD4-mimetic compounds bound to the HIV-1 envelope glycoprotein (B1211001) have revealed how these small molecules induce conformational changes that expose the virus to the immune system, providing a clear mechanistic rationale for their activity. nih.gov

Expanding Applications Beyond Current Scope

The unique structural and chemical properties of the piperidine scaffold suggest that its applications can extend far beyond its current primary use in pharmaceuticals.

Potential areas for expansion include:

Agrochemicals: The prevalence of piperidine in bioactive molecules makes it an attractive scaffold for the development of new pesticides and herbicides. researchgate.net

Materials Science: Piperidine derivatives have shown utility in non-biological applications. For example, certain derivatives have been investigated as effective corrosion inhibitors for mild steel in acidic environments, suggesting a potential role in protecting industrial materials. researchgate.net

Chemical Industry: The development of sustainable routes to piperidines from biomass could position them as valuable platform chemicals. For example, the same catalytic system used to produce piperidine from furfural can be adapted to synthesize pyridine (B92270), a bulk chemical with widespread industrial use. nih.gov

Advanced Therapeutics: The versatility of the piperidine scaffold will continue to be exploited in cutting-edge therapeutic areas. Its ability to form the core of complex, three-dimensional molecules makes it suitable for developing probes and modulators for challenging biological targets. rsc.org

The future of research on N-(Piperidin-2-ylmethyl)propan-2-amine and related piperidine scaffolds is bright and multifaceted. Advances in sustainable synthesis, novel chemical transformations, stereocontrol, and computational design will undoubtedly unlock new potential for this privileged structure, leading to the discovery of novel therapeutics, advanced materials, and valuable chemicals.

Q & A

Advanced Research Question

  • Radioligand Binding Assays : Competitive binding studies using tritiated ligands (e.g., [³H]Ketanserin for 5-HT₂A) quantify IC₅₀ values .
  • Molecular Docking Simulations : Software like AutoDock Vina predicts binding modes to receptors (e.g., dopamine D₂) .

What methodologies identify and quantify synthetic by-products or degradation products?

Advanced Research Question

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects low-abundance by-products (e.g., over-alkylated amines) .
  • Gas Chromatography (GC) : Monitors volatile impurities using flame ionization detection .
  • Stability Studies : Accelerated degradation under heat/light (40–60°C, 75% RH) identifies hydrolytic or oxidative products .

How are computational methods applied to predict physicochemical properties?

Advanced Research Question

  • LogP Calculation : Tools like PubChem’s XLogP3 estimate lipophilicity for pharmacokinetic profiling .
  • Solubility Prediction : COSMO-RS simulations model solubility in polar/nonpolar solvents .
  • pKa Estimation : DFT-based software (e.g., SPARC) predicts ionization states at physiological pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.